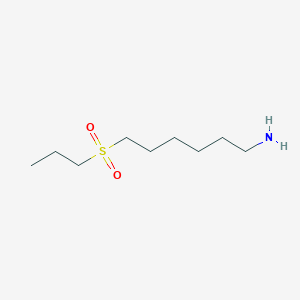

6-(Propane-1-sulfonyl)-hexylamine

Übersicht

Beschreibung

Propane-1-sulfonyl chloride, a compound similar to the one you’re asking about, is used in the synthesis of various organic compounds . It has a molecular weight of 142.60 and its linear formula is CH3CH2CH2SO2Cl .

Molecular Structure Analysis

The molecular structure of a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, propane-1-sulfonyl chloride, is available . Its InChI key is KPBSJEBFALFJTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Propane-1-sulfonyl chloride, a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Ionic Liquids and Polymers

- Dual-Functionalized Zwitterionic Salts and Ionic Liquids : Zhu et al. (2007) synthesized hydroxyl and sulfonyl dual-functionalized zwitterionic salts and acidic room temperature ionic liquids starting from hydroxylamine and 1,3-propane sultone. These substances can be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) (Zhu et al., 2007).

Antimicrobial and Biological Activities

- Sulfonate Derivatives with Biological Activity : Fadda et al. (2016) used 1,3-propane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, creating sulfonate derivatives with potential antimicrobial and antifungal activities (Fadda et al., 2016).

Modulation of Solubility and Phase Behavior

- Polyzwitterions with Thermoresponsive Behavior : Hildebrand et al. (2016) synthesized polyzwitterions from monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate, which show thermoresponsive behavior in water, with phase separation at low temperatures (Hildebrand et al., 2016).

Surface Modification and Material Science

- Chemical Modification of Cotton : Ward et al. (1972) discussed the reaction of propane sultone with sodium cellulosate in nonaqueous solvents for modifying cotton, resulting in fabrics with higher sulfur content (Ward et al., 1972).

- Surface Sulfonation of Polyethylene : Lin et al. (1994) employed 1,3-propane sultone for surface sulfonation of ammonia and allylamine plasma treated low-density polyethylene, affecting its nitrogen and sulfur concentrations and contact angles (Lin et al., 1994).

Energy and Battery Applications

- Improved Lithium Ion Battery Safety : Park et al. (2009) studied 1,3-propane sultone as an additive for graphite electrodes in lithium batteries, leading to improved electrochemical performances and safety (Park et al., 2009).

Advanced Materials and Catalysis

- Sulfonated Block Copolymers for Fuel-Cell Applications : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, showing potential for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

- Enhanced Ambipolar Charge-Transport Mobilities : Liu et al. (2021) integrated a small amount of the 3-(hexyldimethylammonio)propane-1-sulfonate zwitterionic side chain into a diketopyrrolopyrrole ambipolar polymer, significantly improving the hole and electron mobilities (Liu et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such as 2,4-dienoyl-coa reductase in humans and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .

Mode of Action

It’s known that sulfonyl compounds often act as electrophilic warheads, reacting with nucleophilic residues in target proteins .

Biochemical Pathways

It’s worth noting that sulfonyl compounds are often involved in sulfur-fluoride exchange (sufex) processes, which have diverse applications in chemical biology .

Pharmacokinetics

Similar compounds have been noted for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .

Result of Action

Sulfonyl compounds are known to have unique structures and new mechanisms of action, which can serve as lead compounds for designing new drugs with similar biological targets and enhancing therapeutic efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(Propane-1-sulfonyl)-hexylamine. For instance, the stability of similar sulfonyl compounds can be affected by air and moisture . Additionally, the pH of the environment can influence the rate of reactions involving these compounds .

Eigenschaften

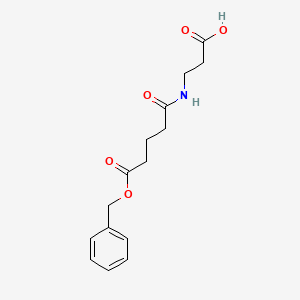

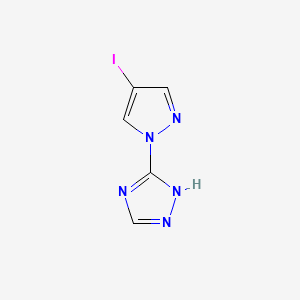

IUPAC Name |

6-propylsulfonylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVUYIAFHOMHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propane-1-sulfonyl)-hexylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)

![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)

![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)

![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)